Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade†

Chemical Communications Pub Date: 2015-04-28 DOI: 10.1039/C5CC02776D

Abstract

An organocatalyzed Michael-cyclization cascade approach of readily available α,β-unsaturated aldehydes and pyrazoleamides has been developed to get highly substituted δ-lactones in excellent enantioselectivities (up to 97%) and diastereoselectivities. The δ-lactones so obtained could easily be transformed into benzazepine derivatives with excellent enantio- and diastereoselectivities. Furthermore, the pyrazole moiety from the δ-lactones can be simply cleaved without disturbing the stereoselectivity.

Graphical abstract: Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade
Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade†
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